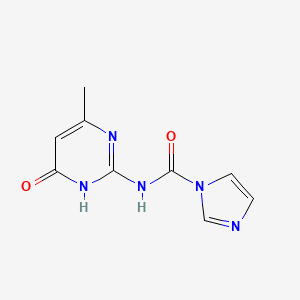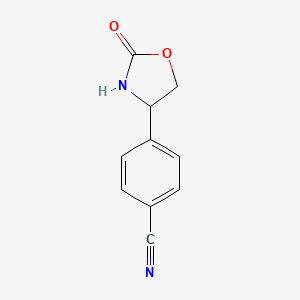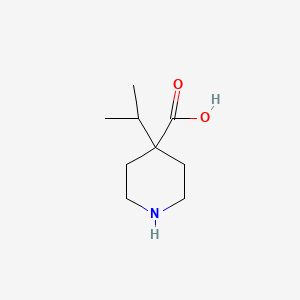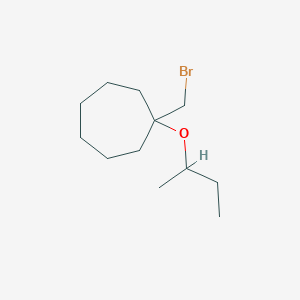
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is a synthetic compound with a unique structure that combines a pyrimidine ring and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide typically involves the reaction of 4-methyl-6-oxo-2-pyrimidinylamine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)benzenesulfonamide
- Guanidine,N’-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N,N-dimethyl-
Uniqueness
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is unique due to its specific combination of a pyrimidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C9H9N5O2 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C9H9N5O2/c1-6-4-7(15)12-8(11-6)13-9(16)14-3-2-10-5-14/h2-5H,1H3,(H2,11,12,13,15,16) |
InChI-Schlüssel |
KRXQPLNNIVKFHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)NC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)

![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)

![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)



![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)



